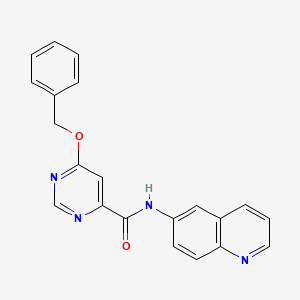
6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide, also known as 6-BQPC, is a small molecule that has been studied for its potential applications in scientific research. It has been studied for its ability to modulate a variety of biological processes, including cell proliferation, differentiation, and apoptosis. 6-BQPC has been found to have a wide range of effects on cells, including the ability to induce cell death and reduce cell proliferation. Additionally, 6-BQPC has been found to have anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide is not fully understood. However, it has been found to interact with a variety of proteins, including enzymes involved in cell death and cell proliferation. Additionally, this compound has been found to modulate the expression of several genes involved in cell death and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of effects on cells, including the ability to induce cell death and reduce cell proliferation. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties. It has been found to modulate the expression of several genes involved in cell death and cell proliferation. Additionally, this compound has been found to interact with a variety of proteins, including enzymes involved in cell death and cell proliferation.
実験室実験の利点と制限
The use of 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide in laboratory experiments has several advantages. It has been found to have a wide range of effects on cells, including the ability to induce cell death and reduce cell proliferation. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound is relatively easy to synthesize, making it a convenient option for laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. Its mechanism of action is not fully understood, making it difficult to predict the effects of this compound on cells. Additionally, this compound has been found to interact with a variety of proteins, including enzymes involved in cell death and cell proliferation, making it difficult to predict the effects of this compound on cells.
将来の方向性
In the future, 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide may be used in a variety of applications, including the treatment of cancer and inflammatory diseases. Additionally, this compound may be used to study the mechanisms of cell death and cell proliferation. Additionally, this compound may be used to study the effects of small molecules on biological processes. Additionally, this compound may be used in drug discovery, to identify potential new drugs. Finally, this compound may be used in the development of novel therapeutic agents for the treatment of diseases.
合成法
6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide can be synthesized using a variety of methods, including the use of a Grignard reaction. The Grignard reaction is a chemical reaction in which a Grignard reagent is used to form a new carbon-carbon bond. In the synthesis of this compound, a Grignard reagent is used to react with a quinoline-6-yl pyrimidine-4-carboxamide. This reaction produces this compound.
科学的研究の応用
6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to have a wide range of effects on cells, including the ability to induce cell death and reduce cell proliferation. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties. It has been studied for its potential use as an anti-cancer drug, as well as for its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
6-phenylmethoxy-N-quinolin-6-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-21(25-17-8-9-18-16(11-17)7-4-10-22-18)19-12-20(24-14-23-19)27-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGMXQGDQLUSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B6426804.png)
![2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B6426805.png)
![2-{[1-(2,6-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B6426809.png)
![2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B6426810.png)
![1-{1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide](/img/structure/B6426839.png)
![3-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426846.png)
![1-cyclopropyl-4-{[1-(2,4-dimethylbenzoyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B6426860.png)
![3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B6426864.png)
![2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B6426866.png)
![4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B6426872.png)
![4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426873.png)
![4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide](/img/structure/B6426878.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6426882.png)
![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6426888.png)